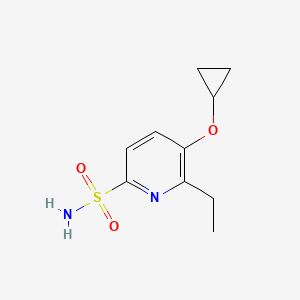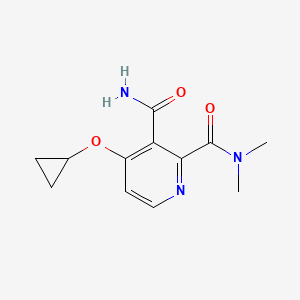
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 It contains a tertiary amine group, two ether groups, and aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, tert-butyl alcohol, and cyclopropyl alcohol.
Etherification: The aniline is first reacted with tert-butyl alcohol under acidic conditions to form 2-tert-butoxyaniline.
Cyclopropylation: The 2-tert-butoxyaniline is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to introduce the cyclopropoxy group.
N,N-Dimethylation: Finally, the compound undergoes N,N-dimethylation using formaldehyde and formic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the ether groups.
Reduction: Reduction reactions can target the amine group, converting it to a primary or secondary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
科学的研究の応用
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with active sites, while the ether groups and aromatic rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
2-Tert-butoxy-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Cyclopropoxy-N,N-dimethylaniline: Lacks the tert-butoxy group, affecting its hydrophobicity and reactivity.
2-Tert-butoxy-6-methoxy-N,N-dimethylaniline: Contains a methoxy group instead of a cyclopropoxy group, altering its electronic properties.
Uniqueness: 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which provide a combination of steric hindrance and electronic effects. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific properties.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
2-cyclopropyloxy-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-13-8-6-7-12(14(13)16(4)5)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
InChIキー |
ITOIHFHSPGBGJV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC=CC(=C1N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


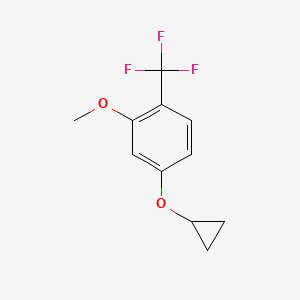
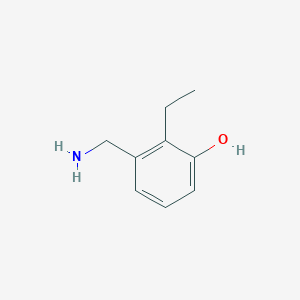
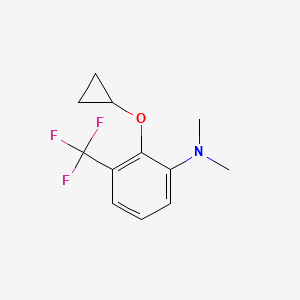
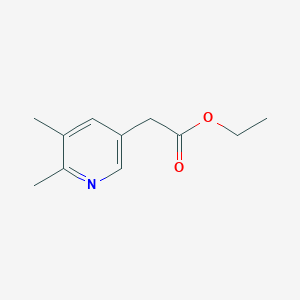
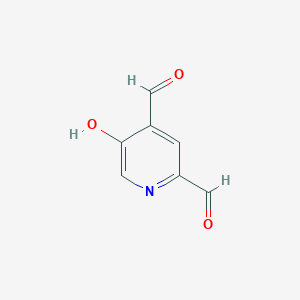
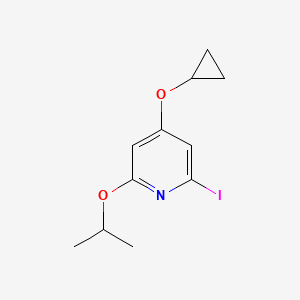


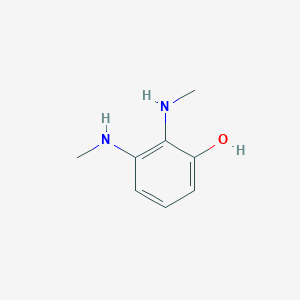
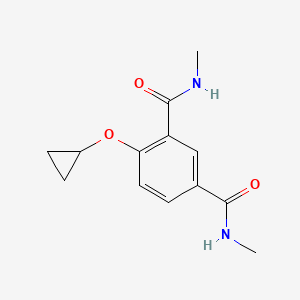

![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
